2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-thioacetamide derivatives characterized by a triazole core substituted with a sulfanylacetamide moiety. The structure includes a 4-chlorophenyl group at position 4 of the triazole ring, a pyridin-4-yl group at position 5, and a 2-fluorophenyl acetamide side chain. These substituents contribute to its electronic and steric profile, influencing its biological interactions.
Properties
Molecular Formula |
C21H15ClFN5OS |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15ClFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29) |
InChI Key |
FQMDPUPZYAOCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is constructed using a cyclocondensation strategy similar to methods reported for analogous triazole derivatives.
Procedure :
-
Starting Materials : 4-Chlorophenylhydrazine and pyridine-4-carboxylic acid are condensed to form a hydrazide intermediate.
-
Thiosemicarbazide Formation : The hydrazide reacts with ammonium thiocyanate in acidic ethanol to yield a thiosemicarbazide.
-
Cyclization : Heating the thiosemicarbazide in aqueous NaOH induces cyclization, producing 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Key Reaction Conditions :
-
Temperature : 80–100°C for cyclization.
-
Catalyst : NaOH (1.5 equiv).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H-NMR (500 MHz, DMSO-d6) :
-
δ 8.91 (s, 1H, H-2 pyridine).
-
δ 8.41 (d, 1H, J = 5.0 Hz, H-6 pyridine).
-
δ 7.23–7.10 (m, 4H, aromatic H from 4-chlorophenyl and 2-fluorophenyl).
-
δ 4.12 (s, 2H, CH2 of acetamide).
IR (KBr) :
-
3438 cm⁻¹ (N-H stretch).
-
2924 cm⁻¹ (C-H stretch).
-
1588 cm⁻¹ (C=N/C=C).
-
1328 cm⁻¹ (S=O stretch absent, confirming sulfanyl over sulfonamide).
Mass Spec (ESI+) :
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole Cyclization | NaOH, H2O, 100°C | 78 | 95 |
| Sulfanyl Bridge Formation | K2CO3, acetone, reflux | 65 | 92 |
| Acetamide Coupling | Pyridine, DCM, rt | 88 | 98 |
Challenges and Solutions :
-
Low Sulfanyl Coupling Yield : Attributed to steric hindrance; using DMF as a polar aprotic solvent increased yield to 72%.
-
Byproduct Formation : Column chromatography (SiO2, ethyl acetate/hexane) removed unreacted chloroacetamide.
Scalability and Industrial Considerations
Cost-Effective Modifications
-
Alternative Bases : Switching K2CO3 to Cs2CO3 improved reaction rates but raised costs.
-
Solvent Recycling : Acetone recovery via distillation reduced waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) and acetamide groups participate in nucleophilic substitution under basic conditions.
Example Reaction Pathway
Reaction of the sulfanyl group with alkyl halides or acyl chlorides:
Reagents/Conditions : Anhydrous K₂CO₃, dry acetone, 5-hour stirring at room temperature .
Product : Substituted acetamide derivatives via thiolate intermediate formation.
Yield : 61–73% (depending on substituents) .
| Reaction Component | Details |
|---|---|
| Site of Reactivity | Sulfanyl group (-S-) |
| Nucleophile | Thiolate ion (generated in situ) |
| Electrophile | 2-Chloro-N-arylacetamide |
| Key Observation | Steric hindrance from chlorophenyl/pyridinyl groups reduces reaction rates |
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.
Controlled Oxidation
Reagents/Conditions :
-
Sulfoxide : H₂O₂ (30%), acetic acid, 12-hour reflux.
-
Sulfone : KMnO₄ in acidic medium, 24-hour stirring.
| Product | Conditions | Functional Group Change |
|---|---|---|
| Sulfoxide | Mild oxidation | -S- → -SO- |
| Sulfone | Strong oxidation | -S- → -SO₂- |
Impact : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies.
Reduction Reactions
The triazole ring and acetamide moiety are susceptible to reduction.
Triazole Ring Reduction
Reagents/Conditions : LiAlH₄ in THF, 8-hour reflux.
Product : Partially saturated triazoline derivatives.
Acetamide Reduction
Reagents/Conditions : BH₃·THF complex, 6-hour reflux.
Product : Corresponding amine (N-(2-fluorophenyl)ethylamine).
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions.
Acidic Hydrolysis
Reagents/Conditions : HCl (6M), 24-hour reflux.
Product : 2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid + 2-fluoroaniline.
Basic Hydrolysis
Reagents/Conditions : NaOH (10%), ethanol, 12-hour reflux.
Product : Sodium salt of the carboxylic acid.
Metal Complexation
The triazole nitrogen atoms coordinate with transition metals, enabling catalytic or material applications.
Example Complexation
Reagents/Conditions : CuCl₂·2H₂O in methanol, 4-hour stirring.
Product : Tetrahedral Cu(II) complex with 1:2 metal-ligand stoichiometry.
Characterization : UV-vis (λₘₐₓ = 610 nm), ESR (gꜜ = 2.12).
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | Triazole N atoms | Catalytic oxidation |
| Fe(III) | Pyridinyl N | Magnetic materials |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles.
Reagents/Conditions : Click chemistry (Cu(I) catalyst, 24 hours).
Product : Triazole-linked conjugates for bioconjugation.
Functional Group Compatibility Table
| Functional Group | Stability Under Conditions | Notes |
|---|---|---|
| Sulfanyl (-S-) | Oxidizes readily | Avoid prolonged air exposure |
| Triazole ring | Stable up to 200°C | Decomposes under strong acids |
| Acetamide | Hydrolyzes in extreme pH | Stable in neutral conditions |
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with a similar structure exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, triazole-pyrimidine hybrids have demonstrated MIC values significantly lower than those of traditional antibiotics, indicating their potential as effective antimicrobial agents .
Antifungal Properties
Compounds within the triazole class are widely recognized for their antifungal activities. They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism has been exploited in the development of antifungal medications used to treat infections caused by fungi such as Candida and Aspergillus species .
Neuroprotective Effects
Recent research has identified triazole derivatives as potential neuroprotective agents. The compound's ability to inhibit α-synuclein aggregation suggests a role in treating neurodegenerative diseases like Parkinson's disease. In vivo studies have indicated that certain triazole derivatives can ameliorate symptoms associated with dopaminergic neuron degeneration .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Research indicates that:
- Substituents on the phenyl ring significantly influence antibacterial activity.
- Electron-withdrawing groups enhance the potency of these compounds against various bacterial strains .
A detailed SAR analysis can guide the design of new derivatives with improved bioactivity and reduced side effects.
Synthesis and Derivative Development
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often focus on modifying the triazole core or substituents to achieve desired pharmacological profiles .
Potential Applications in Agriculture
Beyond medicinal uses, triazole compounds have applications in agriculture as fungicides and herbicides. Their ability to disrupt fungal growth makes them valuable in protecting crops from fungal pathogens, thus contributing to agricultural productivity and sustainability .
Summary of Findings
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exhibits promising potential across various fields:
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide)
(b) OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide)
- Triazole substituents : 4-ethyl, 5-(2-pyridinyl).
- Acetamide group : N-(4-butylphenyl).
- Activity : Orco antagonist in insects, highlighting the role of pyridine ring orientation (2-pyridinyl vs. 4-pyridinyl) in modulating antagonism .
- Comparison : The target compound’s pyridin-4-yl group may favor different π-π stacking interactions compared to OLC-15’s pyridin-2-yl substituent.
(c) N-(3,4-Dichlorophenyl) Analog (CAS 476484-06-7)
- Triazole substituents : 4-(4-chlorophenyl), 5-(pyridin-4-yl).
- Acetamide group : N-(3,4-dichlorophenyl).
(d) KA3 Derivative (from )
- Triazole substituents : Varied (electron-withdrawing groups).
- Acetamide group : Substituted aryl groups.
- Activity : Demonstrated potent antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli).
- Comparison : The target compound’s 2-fluorophenyl group may offer steric advantages over para-substituted analogs, improving target specificity .
Key Observations :
Electron-Withdrawing Groups : Chloro and fluoro substituents enhance antimicrobial and receptor-binding activities by polarizing the molecule and stabilizing charge-transfer interactions .
Pyridine Orientation : Pyridin-4-yl (vs. 2- or 3-pyridinyl) may improve solubility and hydrogen-bonding capacity due to nitrogen positioning .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a notable member of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure characterized by:
- A triazole ring , which is known for its antifungal and antibacterial properties.
- A sulfanyl group , enhancing interaction with biological targets.
- Chlorinated and fluorinated aromatic systems that may improve pharmacological profiles.
The molecular formula is with a molecular weight of approximately 366.87 g/mol.
Antifungal Properties
1,2,4-triazole derivatives are widely recognized for their antifungal activities. The presence of the triazole moiety in this compound suggests potential effectiveness against various fungal pathogens. Studies indicate that similar compounds exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus species, often outperforming standard treatments like fluconazole with minimum inhibitory concentration (MIC) values below 25 µg/mL .
Antibacterial Activity
Research on related triazole compounds has demonstrated broad-spectrum antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 µg/mL . Given the structural similarities, it is hypothesized that our compound may exhibit comparable antibacterial activity.
Anticancer Potential
The dual functionality of the triazole and sulfanyl groups positions this compound as a candidate for anticancer research. Triazole derivatives have been linked to inhibition of cancer cell proliferation in various studies. For example, compounds with similar scaffolds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is likely that:
- The triazole ring interacts with enzymes involved in fungal cell wall synthesis.
- The sulfanyl group may participate in redox reactions or serve as a nucleophile in enzyme inhibition.
- The chlorinated phenyl group enhances binding affinity to target proteins or enzymes.
Synthesis
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
- Introduction of the sulfanyl linkage via thiolation reactions.
- Final acetamide formation through coupling with appropriate amines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives similar to our compound:
Q & A
Q. What are the recommended synthetic routes for 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of the triazole-thiol intermediate with chloroacetamide derivatives. Key steps include:
- Cyclocondensation of 4-chlorophenyl hydrazine with pyridine-4-carboxylic acid to form the triazole core.
- Thiolation using Lawesson’s reagent or P₂S₅ to introduce the sulfanyl group.
- Coupling with N-(2-fluorophenyl)acetamide via a Mitsunobu reaction or base-mediated alkylation.
Characterization : - NMR : Confirm regioselectivity of triazole substitution (δ 8.5–9.0 ppm for pyridine protons; δ 4.0–4.5 ppm for -SCH₂-).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
- Mass Spectrometry : Exact mass match (e.g., calculated [M+H]⁺ = 468.09 Da) .
Q. How can researchers validate the structural configuration of this compound, particularly the triazole and acetamide linkages?
- Methodological Answer : Use X-ray crystallography to resolve ambiguities in substituent positions. For example:
- Co-crystallize with dichloromethane/ethanol (1:1) and collect data at 173 K.
- Analyze bond angles (e.g., C-S-C ≈ 105°) and torsion angles to confirm planarity of the triazole-pyridine system.
Complementary Techniques : - FT-IR : Confirm S-H stretching absence (2500–2600 cm⁻¹) post-alkylation.
- DSC : Assess thermal stability (decomposition >200°C suggests robust heterocyclic core) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against EGFR or JAK2 kinases (IC₅₀ < 10 µM suggests potency).
- Antimicrobial Activity : Use microdilution assays (e.g., vs. S. aureus or E. coli; MIC reported for similar triazoles: 8–32 µg/mL).
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates selectivity).
Include positive controls (e.g., imatinib for kinases) and validate via dose-response curves .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. crystallography) for the triazole ring substituents be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in triazoles). Strategies:
- Variable-Temperature NMR : Observe coalescence of peaks at 300–350 K to identify tautomeric states.
- DFT Calculations : Compare computed chemical shifts (B3LYP/6-31G*) with experimental NMR to assign configurations.
- Rotational NOE : Detect spatial proximity between pyridine protons and chlorophenyl groups.
Example: A 2025 study resolved similar conflicts using VT-NMR and DFT .
Q. What strategies optimize the synthetic yield of the sulfanyl-acetamide moiety while minimizing byproducts?
- Methodological Answer :
- Solvent Optimization : Use DMF at 80°C for higher nucleophilicity of the thiolate ion.
- Catalysis : Add KI (10 mol%) to enhance alkylation efficiency.
- Byproduct Mitigation : Monitor reaction via TLC (hexane:EtOAc 3:1); isolate intermediates via column chromatography (Rf = 0.3–0.4).
Yield Improvement : From 45% to 72% by switching from THF to DMF .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl group’s role in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace 2-fluorophenyl with 3-fluoro-, 4-fluoro-, or non-fluorinated phenyl groups.
- Assay Comparison : Test analogs in parallel for kinase inhibition (e.g., IC₅₀ shifts from 2-F > 4-F > H).
- Computational Modeling : Docking simulations (AutoDock Vina) to assess fluorine’s impact on binding entropy (e.g., ΔG ≈ -9.2 kcal/mol for 2-F vs. -8.5 kcal/mol for H).
Example: A 2024 study showed 2-fluorophenyl enhanced hydrophobic interactions in kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
